Methyl tridec-12-enoate

Description

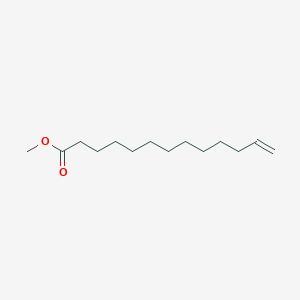

Structure

3D Structure

Properties

IUPAC Name |

methyl tridec-12-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3H,1,4-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAVRNOMCURXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303598 | |

| Record name | methyl tridec-12-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29780-00-5 | |

| Record name | NSC159260 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl tridec-12-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Stereochemistry, and Advanced Analytical Characterization Methodologies

Systematic Nomenclature and Isomeric Considerations for Methyl tridec-12-enoate

The systematic IUPAC name for this compound is This compound . This name is derived following standard chemical nomenclature rules. The "tridec-" prefix indicates a 13-carbon chain. The "-en-" infix at position 12 signifies the presence of a carbon-carbon double bond starting at carbon 12. The "-oate" suffix denotes an ester functional group, and "methyl" specifies the alcohol component of the ester.

Positional isomers of methyl tridecenoate exist, differing in the location of the double bond along the carbon chain. For instance, methyl tridec-2-enoate would have the double bond between carbons 2 and 3. The focus of this article, however, remains solely on the terminal isomer, this compound.

| Component | Significance in Nomenclature |

| Methyl | Indicates the ester is formed from methanol (B129727). |

| tridec- | Specifies a 13-carbon backbone. |

| -12-en- | Locates the double bond between C12 and C13. |

| -oate | Denotes the ester functional group. |

Stereochemical Aspects of the Carbon-Carbon Double Bond in Tridecenoates

Stereochemistry becomes a crucial consideration when the double bond is internal within the carbon chain, allowing for the existence of cis and trans (or Z and E) isomers. This arises from the restricted rotation around the double bond and the presence of two different substituent groups on each of the double-bonded carbons.

However, in the specific case of This compound , the double bond is terminal. Carbon 13 is bonded to two hydrogen atoms. For E/Z isomerism to occur, each carbon of the double bond must be attached to two different groups. Since carbon 13 has two identical hydrogen substituents, there is no possibility of E/Z isomerism around this terminal double bond. Therefore, this compound exists as a single geometric isomer.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A suite of advanced analytical techniques is essential for the unambiguous structural confirmation and purity assessment of fatty acid methyl esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and Multidimensional Experiments

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. While specific experimental data for this compound is not widely published, we can predict the expected chemical shifts based on general principles and data from analogous terminal unsaturated FAMEs.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the different types of protons in the molecule. The terminal vinyl protons are expected to show complex splitting patterns in the range of 4.9-5.9 ppm. The singlet for the methyl ester protons would appear around 3.6-3.7 ppm. The methylene (B1212753) group alpha to the carbonyl (C2) would resonate around 2.3 ppm as a triplet. The other methylene groups along the aliphatic chain would produce a complex multiplet signal around 1.2-1.6 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group would have a chemical shift in the range of 170-175 ppm. The carbons of the terminal double bond are expected around 114 ppm (for the CH2 group) and 139 ppm (for the CH group). The methoxy (B1213986) carbon of the ester would appear around 51-52 ppm. The carbons of the long aliphatic chain would have signals in the range of 25-35 ppm.

Predicted NMR Data for this compound (Based on analogous compounds and spectral prediction tools)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~174 |

| O-CH₃ | ~3.67 (s) | ~51.5 |

| C2-H₂ | ~2.30 (t) | ~34 |

| C3-H₂ to C10-H₂ | ~1.2-1.4 (m) | ~25-30 |

| C11-H₂ | ~2.04 (q) | ~33.8 |

| C12-H | ~5.81 (ddt) | ~139 |

| C13-H₂ | ~4.9-5.0 (m) | ~114 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular weight and elemental composition of a molecule. For this compound (C₁₄H₂₆O₂), the expected exact mass would be approximately 226.1933 g/mol .

Electron ionization mass spectrometry (EI-MS) would lead to characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 226 might be observed. A prominent fragment is often the McLafferty rearrangement product. Other significant fragments would arise from cleavage at various points along the aliphatic chain, typically resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). The location of the double bond can sometimes be inferred from the specific fragmentation pattern, although derivatization techniques are often employed for more precise determination.

Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

| 226 | [M]⁺ (Molecular Ion) |

| 195 | [M - OCH₃]⁺ |

| 183 | [M - C₃H₇]⁺ (cleavage at the double bond) |

| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-O stretching vibrations of the ester would appear in the 1170-1250 cm⁻¹ region. The presence of the terminal double bond would be indicated by a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹ (typically around 3070-3090 cm⁻¹). The out-of-plane bending vibrations for the terminal vinyl group would give rise to characteristic bands around 910 and 990 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the carbon backbone and double bonds. The C=C stretching vibration around 1640 cm⁻¹ would be a prominent feature in the Raman spectrum. The degree of unsaturation can be correlated with the intensity of the C=C stretch relative to the C-H bending or C-C stretching modes of the saturated chain.

Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | ~1740 | Weak | Stretching |

| C-O (Ester) | ~1170-1250 | Stretching | |

| =C-H | ~3075 | ~3075 | Stretching |

| C=C | ~1640 | ~1640 | Stretching |

| =CH₂ | ~910, ~990 | Out-of-plane bending |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of FAMEs. jddtonline.info GC provides excellent separation of volatile compounds based on their boiling points and polarity. researchgate.net The retention time of this compound on a given GC column would be a key identifying characteristic. GC is particularly powerful for separating positional and geometric isomers of fatty acid methyl esters. botanyjournals.com

Coupling the gas chromatograph to a mass spectrometer allows for the identification of the separated components based on their mass spectra. The fragmentation patterns obtained from the MS detector, as described in section 2.3.2, would be used to confirm the identity of the peak corresponding to this compound. The use of a database of mass spectra, such as that from the National Institute of Standards and Technology (NIST), is a common practice for matching and identifying compounds in GC-MS analysis. jddtonline.info

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of various compounds. In the context of fatty acid methyl esters (FAMEs), such as this compound, HPLC offers robust methodologies for both preparative-scale purification and precise analytical determination. The separation is typically achieved using reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

For unsaturated FAMEs like this compound, UV detection is a common approach, typically performed at wavelengths around 200-205 nm where the ester functional group exhibits absorbance. iaea.orgscielo.br The selection of the stationary phase, mobile phase composition, and flow rate are critical parameters that are optimized to achieve the desired separation.

Preparative HPLC

Preparative HPLC is employed for the isolation and purification of a specific compound from a mixture. In the case of this compound, this technique can be utilized to isolate it from a complex mixture of other FAMEs that might be present in a sample, such as after a transesterification reaction of a lipid source. The goal of preparative HPLC is to obtain a high-purity fraction of the target compound for further studies.

The operational parameters for preparative HPLC are scaled up from analytical methods to accommodate larger sample loads. This typically involves the use of columns with larger internal diameters and particle sizes, as well as higher mobile phase flow rates. The choice of mobile phase is often a balance between achieving good separation and the ease of removal from the collected fractions. A common mobile phase for the preparative separation of FAMEs is acetonitrile (B52724). nih.gov

Representative Preparative HPLC Parameters for a Monounsaturated FAME like this compound:

| Parameter | Value |

| Column | C18, 10 µm particle size |

| Column Dimensions | 250 mm length x 20 mm internal diameter |

| Mobile Phase | Acetonitrile |

| Elution Mode | Isocratic |

| Flow Rate | 20 mL/min |

| Detection | UV at 205 nm |

| Sample Loading | Up to 500 mg of FAME mixture |

Note: The above parameters are representative and may require optimization based on the specific sample matrix and desired purity.

Analytical HPLC

Analytical HPLC is utilized for the identification and quantification of this compound in a sample. This technique provides high-resolution separation, allowing for the accurate determination of the compound's concentration. Method validation is a crucial aspect of analytical HPLC to ensure the reliability of the results. acs.org Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Reversed-phase columns, particularly C18 phases, are widely used for the analytical separation of FAMEs. scielo.br The mobile phase typically consists of acetonitrile or methanol, or a mixture of these with water. nih.gov The retention time of a specific FAME is a characteristic feature under a given set of chromatographic conditions and is used for its identification by comparison with a reference standard. scielo.br

Illustrative Analytical HPLC Method Parameters for this compound:

| Parameter | Value |

| Column | C18, 5 µm particle size |

| Column Dimensions | 250 mm length x 4.6 mm internal diameter |

| Mobile Phase | Acetonitrile |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 205 nm |

Detailed Research Findings from Analogous FAMEs:

Studies on similar long-chain monounsaturated fatty acid methyl esters have demonstrated the effectiveness of reversed-phase HPLC for their analysis. For instance, in the analysis of biodiesel, which is a mixture of FAMEs, HPLC with UV detection has been successfully employed to quantify the individual components. researchgate.net Method validation for the analysis of methyl oleate (B1233923), a common monounsaturated FAME, has shown excellent linearity with correlation coefficients (r²) greater than 0.99. acs.org The precision of such methods, often expressed as the relative standard deviation (RSD), is typically found to be less than 3%. scielo.br Limits of detection and quantification for monounsaturated FAMEs are generally in the low microgram per milliliter range, highlighting the sensitivity of the technique. acs.org

Synthetic Methodologies and Chemical Transformations of Methyl Tridec 12 Enoate

Laboratory-Scale Synthesis Strategies for Methyl tridec-12-enoate

The laboratory synthesis of this compound, a monounsaturated fatty acid methyl ester, can be achieved through several strategic pathways. These methods focus on the efficient formation of either the ester functional group or the terminal carbon-carbon double bond.

The most direct method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, Tridec-12-enoic acid. nih.gov This process involves the reaction of the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst. The general reaction, known as Fischer esterification, is a reversible process where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. To drive the equilibrium towards the product, an excess of methanol is often used, or water is removed as it is formed.

Commonly employed catalysts and the general conditions for this transformation are summarized in the table below.

| Catalyst | Typical Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | Strong acid catalyst, effective but can cause side reactions if not controlled. |

| Hydrochloric Acid (HCl) | Gaseous HCl bubbled through methanol or acetyl chloride in methanol | Provides an anhydrous acidic environment. |

| p-Toluenesulfonic acid (TsOH) | Reflux in methanol, often with a Dean-Stark apparatus to remove water | Solid catalyst, easier to handle than liquid acids. |

| Solid Acid Resins (e.g., Amberlyst) | Stirring or flowing reactants over the catalyst bed | Heterogeneous catalyst, allows for easy separation from the reaction mixture. |

This method is highly effective due to the commercial availability of various fatty acid precursors and the straightforward nature of the esterification reaction.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments through the cleavage and regeneration of C=C bonds. wikipedia.org For the synthesis of this compound, a cross-metathesis (CM) reaction is a viable strategy. nih.gov This approach could involve reacting a shorter chain α-olefin ester, such as methyl 10-undecenoate, with ethylene (B1197577) gas (ethenolysis) in the presence of a transition metal catalyst. The reaction is driven by the removal of the volatile ethylene byproduct. nih.gov

Alternatively, a longer chain internal alkene ester could be reacted with a different terminal alkene. The choice of catalyst is crucial for the success of these reactions.

| Catalyst Type | Example | Key Characteristics |

| Grubbs Catalysts | First- and Second-Generation Grubbs Catalysts | Ruthenium-based; known for their high tolerance to various functional groups, including esters, and stability in air. nih.govsigmaaldrich.comlibretexts.org |

| Schrock Catalysts | Schrock's Molybdenum or Tungsten Catalysts | Molybdenum- or tungsten-based; exhibit very high activity but are sensitive to air and moisture. wikipedia.orglibretexts.org |

| Hoveyda-Grubbs Catalysts | Second-Generation Hoveyda-Grubbs Catalyst | A variation of Grubbs catalysts with enhanced stability and initiation characteristics. |

Cross-coupling reactions, such as the Stille or Suzuki reactions, provide another theoretical pathway for constructing the carbon backbone. researchgate.netscispace.com For instance, a coupling reaction could be envisioned between a terminal vinyl halide and an organometallic reagent containing the ester-terminated alkyl chain. However, for a simple linear molecule like this compound, olefin metathesis is often a more direct and atom-economical approach.

Both esterification and metathesis routes require high chemo- and regioselectivity to be effective.

In Esterification : The primary challenge is to selectively esterify the carboxylic acid without affecting the terminal double bond. Standard acid-catalyzed methods are highly chemoselective for the carboxylic acid functional group, leaving the alkene moiety intact under typical reaction conditions.

In Olefin Metathesis : Chemoselectivity is a key advantage of modern ruthenium catalysts (Grubbs type), which are compatible with the ester functional group. nih.gov Regioselectivity in cross-metathesis is directed by the choice of starting alkenes to yield the desired terminal double bond on the C13 chain.

By carefully selecting catalysts and reaction conditions, these synthetic strategies can produce this compound with high purity and yield.

Derivatization and Functionalization Reactions of this compound

This compound possesses two primary reactive sites: the ester moiety and the terminal carbon-carbon double bond. These sites allow for a variety of chemical transformations to produce new derivatives.

The ester group can be modified without affecting the terminal alkene.

Transesterification : This reaction involves converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com this compound can be converted to other alkyl esters (e.g., ethyl, propyl) by reacting it with the corresponding alcohol in the presence of an acid or base catalyst. masterorganicchemistry.commdpi.com Base-catalyzed transesterification, using an alkoxide like sodium ethoxide, proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar pathway to Fischer esterification. masterorganicchemistry.com This process is an equilibrium, and using the desired alcohol as the solvent is a common strategy to drive the reaction to completion. masterorganicchemistry.com

Reduction : The ester functional group can be reduced to a primary alcohol, yielding tridec-12-en-1-ol. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

| Reaction | Reagent(s) | Product |

| Transesterification | Ethanol (C₂H₅OH), H⁺ or C₂H₅O⁻ catalyst | Ethyl tridec-12-enoate |

| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O or H₃O⁺ workup | Tridec-12-en-1-ol |

The terminal alkene is susceptible to addition reactions, particularly with electrophiles. The pi electrons of the double bond act as a nucleophile, attacking the electrophilic species. libretexts.org

Epoxidation : The double bond can be converted into an epoxide (oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a catalyst. researchgate.net This reaction forms methyl 12,13-epoxytridecanoate, a versatile intermediate for further functionalization.

Dihydroxylation : The alkene can be converted to a vicinal diol (two hydroxyl groups on adjacent carbons) to produce methyl 12,13-dihydroxytridecanoate. This can be achieved through several methods:

Syn-dihydroxylation : Using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or cold, dilute potassium permanganate (KMnO₄) under basic conditions.

Anti-dihydroxylation : This is a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water.

While the carbon-carbon double bond readily undergoes electrophilic addition, nucleophilic addition reactions primarily target the electrophilic carbonyl carbon of the ester group. youtube.comlibretexts.org The mechanism involves the attack of a nucleophile on the partially positive carbon atom, leading to a tetrahedral intermediate. libretexts.org

| Reaction | Reagent(s) | Product | Stereochemistry |

| Epoxidation | m-CPBA or H₂O₂ | Methyl 12,13-epoxytridecanoate | N/A |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Methyl 12,13-dihydroxytridecanoate | Syn addition |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Methyl 12,13-dihydroxytridecanoate | Anti addition |

Polymerization Pathways Involving Unsaturated Esters

This compound, as an unsaturated ester, possesses the potential to undergo polymerization through various chemical pathways. The reactivity of its terminal double bond allows for the formation of long-chain polymers, offering a route to novel biomaterials. While specific polymerization studies on this compound are not extensively documented in publicly available literature, its structural similarity to other long-chain unsaturated esters, such as methyl 10-undecenoate, allows for an informed discussion of its likely polymerization behavior. The primary mechanisms through which such monomers can be polymerized include Acyclic Diene Metathesis (ADMET) polymerization and free-radical polymerization, among others.

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a powerful step-growth condensation polymerization technique for the synthesis of unsaturated polymers. acs.orgmdpi.com This method typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the metathesis reaction between the terminal double bonds of α,ω-dienes, leading to the formation of a polymer and the release of a small volatile molecule, usually ethylene. acs.orgnih.gov For a monomer like this compound, which is not a diene, it would need to be copolymerized with an appropriate α,ω-diene, or undergo self-metathesis if it were a diene ester. However, considering its structural similarity to methyl 10-undecenoate, which has been used as a chain stopper in ADMET polymerizations, it is a relevant compound for discussing this type of polymerization. mdpi.com

The ADMET polymerization of long-chain unsaturated esters has been shown to produce high molecular weight polyesters. mdpi.comacs.org The reaction is typically carried out in bulk or in a solvent under vacuum to efficiently remove the ethylene byproduct, thereby driving the polymerization reaction towards the formation of high molecular weight polymers. acs.org

Table 1: Representative Conditions for ADMET Polymerization of Long-Chain Unsaturated Esters

| Monomer | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Resulting Polymer Mn ( g/mol ) | Polydispersity Index (PDI) |

| Bis(10-undecenoate) with isosorbide | G2 (1.0) | 80 | 16 | >30,000 | Unimodal |

| Undec-10-en-1-yl undec-10-enoate | G2 (0.5-1.0) | 80 | 24 | 22,000 - 26,500 | Not Specified |

| 4-allyl-2-methoxyphenyl 10-undecenoate | G2 | Not Specified | Not Specified | 10,000 | 1.6 |

This table presents data from studies on analogous long-chain unsaturated esters to illustrate potential polymerization conditions and outcomes for this compound. G2 refers to the second-generation Grubbs' catalyst.

Free-Radical Polymerization

While the internal double bond of many fatty acid methyl esters shows low reactivity in radical polymerization, functionalization of the ester to introduce more reactive groups, such as acrylates or methacrylates, can enable free-radical polymerization. researchgate.netsemanticscholar.orgbohrium.com For instance, acrylated methyl oleate (B1233923) has been successfully polymerized via free-radical methods. oipub.comresearchgate.net This process typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and can be carried out in bulk, solution, or emulsion systems. mdpi.com

The polymerization rate and the molecular weight of the resulting polymer are influenced by factors such as the monomer structure, initiator concentration, and reaction temperature. mdpi.com For long-chain monomers, the polymerization kinetics can be slower compared to smaller acrylic monomers. oipub.com

Table 2: Representative Data for Free-Radical Polymerization of Functionalized Fatty Acid Methyl Esters

| Monomer | Initiator (Concentration) | Temperature (°C) | Monomer Conversion (%) | Resulting Polymer Mn ( g/mol ) |

| Acrylated Methyl Oleate | Not Specified | Not Specified | ~91 (after 18h) | ~1,000,000 (Mw) |

| Plant Oil-Based Acrylic Monomer (7.3% polyunsaturated) | AIBN (0.038 M) | 75 | High | Decreases with increasing polyunsaturation |

| Plant Oil-Based Acrylic Monomer (28.5% polyunsaturated) | AIBN (0.038 M) | 75 | Lower | Decreases with increasing polyunsaturation |

This table provides illustrative data from the polymerization of functionalized long-chain unsaturated esters. The behavior of this compound would likely be similar if appropriately functionalized.

The double bonds remaining in the polymer backbone after polymerization can be utilized for post-polymerization modifications, such as crosslinking, to tailor the material properties. mdpi.com

Biosynthesis, Natural Occurrence, and Ecological Roles of Methyl Tridec 12 Enoate

Biosynthetic Pathways of Unsaturated Fatty Acid Esters in Biological Systems

The biosynthesis of unsaturated fatty acid esters like Methyl tridec-12-enoate in biological systems is a multi-step process involving the coordinated action of several enzymes. The fundamental building blocks for fatty acid synthesis are derived from acetyl-CoA. In a process known as de novo synthesis, fatty acid synthases (FAS) catalyze the iterative condensation of two-carbon units from malonyl-CoA to build a growing acyl chain.

In many organisms, including insects, the initial products of FAS are typically saturated fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0). The introduction of a double bond to create an unsaturated fatty acid is carried out by a class of enzymes called fatty acyl-CoA desaturases. These enzymes introduce a double bond at specific positions in the fatty acid chain. For the formation of a precursor to this compound, a desaturase would act on a saturated 13-carbon fatty acid (tridecanoic acid).

The final step in the formation of this compound would be the esterification of the tridec-12-enoic acid with methanol (B129727). This reaction is catalyzed by specific enzymes, such as carboxyl methyltransferases, which transfer a methyl group from a donor molecule like S-adenosyl-L-methionine (SAM) to the carboxyl group of the fatty acid.

De novo synthesis of tridecanoic acid (C13:0) from acetyl-CoA and malonyl-CoA by fatty acid synthase.

Desaturation of tridecanoic acid at the 12th carbon position by a specific fatty acyl-CoA desaturase to yield tridec-12-enoic acid.

Methylation of tridec-12-enoic acid by a methyltransferase to form this compound.

It is important to note that odd-chain fatty acids like tridecanoic acid are less common than even-chain fatty acids and their biosynthesis may involve different precursor molecules or specialized enzymatic pathways.

Occurrence and Distribution of this compound in Plants, Microorganisms, and Invertebrates

Direct evidence for the natural occurrence of this compound is scarce. However, fatty acid methyl esters (FAMEs) are known to be present in a wide variety of organisms, where they can be components of complex lipids or exist as free molecules.

Plants: While plants produce a vast array of fatty acids and their derivatives, the presence of this compound has not been specifically documented. Plants are rich sources of more common unsaturated fatty acid esters, such as methyl oleate (B1233923) and methyl linoleate.

Microorganisms: Bacteria and fungi are known to produce a diverse range of fatty acids, including odd-chain and branched-chain fatty acids. While a related compound, 12-methyltridecanal, has been found in microorganisms isolated from beef, the direct detection of this compound has not been reported. The metabolic diversity of microorganisms makes them a plausible, yet unconfirmed, source of this compound.

Invertebrates: Insects are a particularly likely group of organisms to synthesize or utilize a compound like this compound. researchgate.net Insects are known to produce a wide variety of fatty acid-derived compounds that serve as signaling molecules, such as pheromones. researchgate.netnih.gov The specific fatty acid profiles of insects can be highly species-specific and can vary with diet and developmental stage. nih.gov

Table 1: Potential, though unconfirmed, natural sources of this compound

| Organism Group | Likelihood of Occurrence | Rationale |

|---|---|---|

| Plants | Low | Odd-chain fatty acids are less common in plants. |

| Microorganisms | Moderate | High metabolic diversity and production of various fatty acids. |

| Invertebrates (Insects) | High | Known producers of diverse fatty acid-derived signaling molecules. researchgate.netnih.gov |

Ecological Significance of this compound as a Biological Constituent

The ecological significance of this compound, while not directly studied, can be inferred from the known roles of similar fatty acid esters in various organisms. These molecules can serve as energy storage compounds, structural components of membranes, and, most notably, as signaling molecules.

As a methyl ester, this compound would be more volatile than its corresponding free fatty acid, a property that is crucial for airborne chemical communication. Its relatively small size and specific unsaturated bond suggest a potential role in highly specific biological interactions.

Role of this compound in Inter- and Intra-species Communication (e.g., Pheromones, Signaling Molecules in non-human contexts)

Many insect pheromones are derived from fatty acids. researchgate.netnih.gov These chemical signals are used for a variety of purposes, including mate attraction, aggregation, and trail marking. The biosynthesis of these pheromones often involves the modification of common fatty acids through desaturation, chain-shortening or elongation, reduction, and esterification. nih.gov

Given its structure, this compound possesses characteristics that are common among insect sex pheromones:

A specific chain length (13 carbons): Pheromone specificity is often determined by the precise length of the carbon chain.

A specific double bond position (at the 12th carbon): The location of the double bond is critical for the molecule's shape and its interaction with specific receptors in the receiving organism.

An ester functional group: The methyl ester group influences the volatility and polarity of the molecule, which are important for its dispersal and reception.

Therefore, it is highly plausible that this compound could function as a pheromone or a component of a pheromone blend in an as-yet-unidentified insect species.

Enzymatic Metabolism and Biotransformation Pathways in Non-Human Organisms

The metabolism of fatty acid esters like this compound in non-human organisms would likely involve enzymatic hydrolysis by esterases. This would cleave the ester bond, releasing tridec-12-enoic acid and methanol.

The resulting unsaturated fatty acid could then be further metabolized through several pathways:

Beta-oxidation: The fatty acid could be broken down into two-carbon units of acetyl-CoA, which can then enter the citric acid cycle for energy production.

Modification: The fatty acid could be further modified by other enzymes, such as elongases or desaturases, to produce other biologically active molecules.

Incorporation into complex lipids: The fatty acid could be incorporated into phospholipids (B1166683) or triacylglycerols for storage or as structural components of cell membranes.

In insects, the metabolism of pheromones is often a rapid process that occurs in the antennae of the receiving individual. This rapid degradation is essential for clearing the signal and allowing the insect to respond to changes in pheromone concentration.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Malonyl-CoA |

| Palmitic acid |

| Stearic acid |

| Tridecanoic acid |

| Tridec-12-enoic acid |

| S-adenosyl-L-methionine |

| Methyl oleate |

| Methyl linoleate |

| 12-methyltridecanal |

| Phospholipids |

Environmental Chemistry and Degradation Pathways of Methyl Tridec 12 Enoate

Biotic Degradation and Microbial Metabolism of Methyl tridec-12-enoate in Aqueous and Terrestrial Systems

Biotic degradation by microorganisms is considered the primary and most rapid pathway for the removal of FAMEs, including this compound, from the environment. These compounds are generally considered to be readily biodegradable under both aerobic and anaerobic conditions concawe.eulyellcollection.org.

The microbial metabolism of FAMEs typically proceeds in a two-step process. The initial step involves the enzymatic hydrolysis of the ester bond by lipases or esterases, which are common extracellular enzymes produced by a wide range of bacteria, yeasts, and molds lyellcollection.org. This enzymatic cleavage releases methanol (B129727) and the corresponding free fatty acid, in this case, tridec-12-enoic acid lyellcollection.org.

Following hydrolysis, the resulting fatty acid is further metabolized by the microorganisms. Under aerobic conditions, the predominant pathway for fatty acid degradation is β-oxidation. In this process, the fatty acid is sequentially broken down by the removal of two-carbon acetyl-CoA units from the carboxyl end of the molecule lyellcollection.org. These acetyl-CoA units can then enter the citric acid cycle to be completely mineralized to carbon dioxide and water, providing energy and carbon for microbial growth. The unsaturated bond in tridec-12-enoic acid would be addressed by specific enzymes during the β-oxidation process.

Under anaerobic conditions, the degradation of long-chain fatty acids is a more complex process involving a consortium of different microorganisms. It still involves the initial hydrolysis to the fatty acid and methanol, followed by the breakdown of the fatty acid, ultimately leading to the production of methane and carbon dioxide in a process known as methanogenesis lyellcollection.org.

Studies on various FAMEs have shown that their biodegradation can be quite rapid, with half-lives in soil ranging from days to a few weeks, depending on environmental conditions such as temperature, pH, nutrient availability, and the microbial community present epa.gov.

Table 2: Microbial Metabolism of Fatty Acid Methyl Esters (FAMEs)

| Metabolic Step | Enzyme Class | Substrate | Product(s) | Environmental Conditions |

| De-esterification | Lipases/Esterases | This compound | Tridec-12-enoic acid + Methanol | Aerobic and Anaerobic |

| Fatty Acid Oxidation | Various enzymes | Tridec-12-enoic acid | Acetyl-CoA units (ultimately CO2 + H2O) | Aerobic (β-oxidation) |

| Anaerobic Digestion | Various enzymes | Tridec-12-enoic acid | Methane (CH4) + Carbon Dioxide (CO2) | Anaerobic |

Environmental Fate and Transport Processes (e.g., Mobility, Volatilization)

The physical and chemical properties of this compound suggest that its mobility in the environment is generally low.

Mobility in Soil and Water: As a long-chain fatty acid methyl ester, this compound has a low aqueous solubility concawe.eulyellcollection.org. This characteristic limits its ability to be transported over long distances in aquatic systems. In soil, its low water solubility, coupled with a presumed high affinity for organic matter, would lead to significant sorption to soil particles and sediments. This reduces its potential for leaching into groundwater.

Volatilization: The volatility of long-chain FAMEs is generally low concawe.eulyellcollection.org. While some shorter-chain esters can be semi-volatile, the 14-carbon backbone of this compound results in a relatively low vapor pressure. Therefore, volatilization from soil or water surfaces is not expected to be a significant transport process under normal environmental conditions.

Table 3: Environmental Fate and Transport Characteristics of Long-Chain FAMEs

| Process | Key Physicochemical Property | Expected Behavior of this compound | Environmental Implication |

| Mobility in Soil | Low water solubility, High sorption potential | Low mobility | Low potential for groundwater contamination |

| Mobility in Water | Low water solubility | Partitioning to sediment and suspended particles | Limited transport in the aqueous phase |

| Volatilization | Low vapor pressure | Low volatility | Minimal atmospheric transport |

| Bioaccumulation | Lipophilicity | Potential to bioaccumulate in organisms | Entry into the food chain is possible, but rapid metabolism may limit high-level accumulation |

Identification and Characterization of Environmental Transformation Products

The primary transformation products of this compound in the environment are a direct result of the degradation pathways discussed above.

From Hydrolysis (Abiotic and Biotic):

Tridec-12-enoic acid: The corresponding carboxylic acid formed by the cleavage of the ester bond.

Methanol: The alcohol moiety released during hydrolysis. Methanol is readily biodegradable in the environment lyellcollection.org.

From Biotic Degradation (β-oxidation):

Shorter-chain fatty acids: The sequential breakdown of tridec-12-enoic acid via β-oxidation will produce a series of fatty acids with progressively shorter carbon chains. For example, the initial cycle would likely produce undec-10-enoic acid.

Carbon dioxide and Water: The ultimate mineralization products of complete aerobic biodegradation.

Methane: A final product of anaerobic degradation lyellcollection.org.

From Auto-oxidation: The presence of a double bond in this compound makes it susceptible to auto-oxidation, a process that can be initiated by light, heat, or the presence of metal catalysts. This process can lead to the formation of a complex mixture of oxygenated products, including:

Hydroperoxides: Primary oxidation products formed by the reaction of the double bond with oxygen.

Aldehydes, Ketones, and Carboxylic acids: Secondary oxidation products resulting from the decomposition of unstable hydroperoxides. These can include shorter-chain volatile organic compounds.

The formation of these various transformation products will depend on the specific environmental conditions and the dominant degradation pathways.

Table 4: Potential Environmental Transformation Products of this compound

| Degradation Pathway | Primary Transformation Products | Secondary/Further Transformation Products |

| Hydrolysis | Tridec-12-enoic acid, Methanol | - |

| Aerobic Biodegradation | Tridec-12-enoic acid, Methanol | Shorter-chain fatty acids, Carbon dioxide, Water |

| Anaerobic Biodegradation | Tridec-12-enoic acid, Methanol | Shorter-chain fatty acids, Methane, Carbon dioxide |

| Auto-oxidation | Hydroperoxides | Aldehydes, Ketones, Shorter-chain carboxylic acids |

Advanced Theoretical and Computational Studies of Methyl Tridec 12 Enoate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Conformations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For unsaturated fatty acid methyl esters, these calculations reveal key details about electron distribution, molecular shape, and chemical reactivity.

Electronic Structure and Molecular Orbitals: The electronic character of a methyl ester is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. ucsb.edu

For aliphatic esters, the HOMO is typically localized on the carbonyl oxygen and carbon, while the LUMO is primarily centered on the electrophilic carbonyl carbon. ucsb.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. wikipedia.orgacs.org Quantum chemical computations for analogous esters provide insights into these properties. acs.org

| Parameter | Significance | Typical Locus in a Methyl Ester |

|---|---|---|

| EHOMO (Energy of HOMO) | Electron-donating ability | Carbonyl oxygen and carbon ucsb.edu |

| ELUMO (Energy of LUMO) | Electron-accepting ability | Carbonyl carbon ucsb.edu |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability wikipedia.org | N/A |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics excels at describing the electronic properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their movements, conformational changes, and interactions with neighboring molecules.

Conformational Sampling: MD simulations model the physical motions of atoms and molecules, allowing for extensive exploration of a molecule's conformational space. nih.gov For a flexible molecule like Methyl tridec-12-enoate, MD can track the transitions between different rotational isomers (rotamers) of the alkyl chain, providing a dynamic picture of its flexibility. These simulations confirm that the presence of C=C double bonds inhibits chain bending and stacking. researchgate.net

Intermolecular Interactions: In a liquid state, the properties of this compound are governed by its interactions with surrounding molecules. MD simulations using specialized force fields, such as the charge-modified general amber force field (GAFF), have been developed to accurately model fatty acid methyl esters (FAMEs). nih.govdntb.gov.ua Studies on analogous FAMEs reveal that liquid-phase molecular ordering is driven by weak polar interactions between the ester head-groups. researchgate.netnih.gov Unlike carboxylic acids which form strong hydrogen-bonded dimers, methyl esters exhibit weaker dipole-dipole interactions, where the polarized hydrogens of one methyl group interact with the carbonyl oxygen of an opposing molecule. nih.gov These simulations can accurately reproduce experimental data like densities and self-diffusivity coefficients, validating their depiction of molecular-level organization. researchgate.netnih.gov

| Simulation Aspect | Information Gained | Relevance to this compound |

|---|---|---|

| Force Field | Defines the potential energy of the system | Charge-modified GAFF is validated for FAMEs nih.gov |

| Conformational Sampling | Dynamic flexibility and preferred shapes | Double bond restricts chain flexibility researchgate.net |

| Radial Distribution Functions | Local molecular packing and ordering | Reveals liquid crystal-like arrangements nih.gov |

| Intermolecular Forces | Nature and strength of molecule-molecule interactions | Dominated by weak polar interactions at the ester head researchgate.netnih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By modeling the pathway from reactants to products, it is possible to identify intermediates and high-energy transition states, which control the reaction rate.

The formation of this compound via the acid-catalyzed esterification of tridec-12-enoic acid with methanol (B129727) serves as a prime example. Computational studies on analogous esterification reactions have detailed the addition-elimination mechanism. researchgate.netpku.edu.cn Using DFT methods, the geometries of all reactants, intermediates, transition states, and products can be optimized and their energies calculated. researchgate.net

The key steps typically involve:

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.

Nucleophilic attack by the methanol oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule.

Deprotonation to yield the final ester product.

For each step, a transition state (the highest energy point on the reaction coordinate for that step) must be overcome. youtube.com Calculating the energy difference between the reactants and the transition state yields the activation energy barrier, which determines the reaction's speed. researchgate.net Computational models have shown that for such reactions, the formation of the tetrahedral intermediate is often the rate-determining step. researchgate.net These calculations provide a quantitative basis for understanding how catalysts and solvent conditions can influence reaction outcomes. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the activity or physical properties of chemicals based on their molecular structure. Since experimental data for every conceivable compound is unavailable, QSAR/QSPR models for analogous compounds can provide reliable estimations.

For FAMEs, QSPR models have been successfully developed to predict key physical properties relevant to industrial applications. isarpublisher.com These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., molecular weight, number of double bonds, surface area)—to build a mathematical equation that correlates these descriptors with an observed property. isarpublisher.com

Predicting Physical Properties: Researchers have created robust QSPR models for predicting the melting and boiling points of fatty acids and their methyl esters using multiple linear regression (MLR). isarpublisher.comisarpublisher.com These models have demonstrated high predictive accuracy, with reported coefficients of determination (R²) often exceeding 0.9, indicating a strong correlation between the structural descriptors and the property. isarpublisher.com Such models are valuable for predicting the thermal characteristics of FAMEs used in food processing and biodiesel production. isarpublisher.com Other QSPR models have been developed to predict properties like gas chromatography retention times, which are crucial for analytical chemistry. bohrium.com

| Property Modeled | Methodology | Key Molecular Descriptors | Reported Accuracy (R²) |

|---|---|---|---|

| Boiling Point | Multiple Linear Regression (MLR) isarpublisher.com | Molecular weight, number of carbon atoms, number of double bonds isarpublisher.com | 0.938 (Training Set) isarpublisher.com |

| Melting Point | Multiple Linear Regression (MLR) isarpublisher.com | Molecular weight, carbon-carbon double bond count isarpublisher.com | 0.948 (Training Set) isarpublisher.com |

| GC Retention Time | Multiple Linear Regression (MLR) bohrium.com | Number of carbons, number of double bonds, double bond position bohrium.com | High predictive ability reported bohrium.com |

These computational and theoretical approaches provide a comprehensive, molecule-level understanding of this compound, from its fundamental electronic properties to its bulk behavior and predicted physical characteristics, complementing and guiding experimental research.

Applications in Chemical Synthesis and Materials Science

Methyl tridec-12-enoate as a Building Block in Organic Synthesis

The presence of both a terminal alkene and an ester functional group makes this compound a valuable synthon in organic synthesis. The terminal double bond is particularly reactive and amenable to a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

One of the key reactions involving the terminal alkene is olefin metathesis . This powerful catalytic reaction allows for the formation of new carbon-carbon double bonds, enabling chemists to synthesize a diverse range of molecules. For instance, cross-metathesis of this compound with other olefins can introduce new functional groups and extend the carbon chain, leading to the creation of novel long-chain compounds that may find use as pheromones or specialty flavor and fragrance ingredients.

Furthermore, the double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. Hydrogenation of the double bond would yield methyl tridecanoate, a saturated fatty acid ester, while epoxidation would produce an epoxide ring, a highly reactive intermediate that can be opened by various nucleophiles to introduce diverse functionalities. These transformations highlight the utility of this compound as a starting material for a range of saturated and functionalized long-chain molecules.

Utilization in the Development of Bio-based Polymers and Monomers

The demand for sustainable and bio-based polymers has driven research into renewable monomers. This compound, derivable from plant-based sources, is a promising candidate in this area. Its terminal double bond allows it to participate in polymerization reactions, particularly through Acyclic Diene Metathesis (ADMET) polymerization .

ADMET is a step-growth condensation polymerization that utilizes olefin metathesis to form long-chain unsaturated polymers. In this process, the terminal double bond of this compound can react with another molecule of itself or a co-monomer, releasing a small volatile molecule like ethylene (B1197577) and forming a new internal double bond that becomes part of the polymer backbone. This method can be used to produce unsaturated polyesters with long aliphatic chains.

The resulting polymers can exhibit a range of properties depending on the co-monomers used and the degree of unsaturation in the polymer backbone. These bio-based polyesters are being investigated for applications in areas such as biodegradable plastics, elastomers, and adhesives. The general scheme for the ADMET polymerization of a terminal unsaturated ester like this compound is depicted below:

| Monomer | Polymerization Method | Resulting Polymer | Potential Applications |

| This compound | Acyclic Diene Metathesis (ADMET) | Unsaturated Polyester | Biodegradable plastics, Elastomers, Adhesives |

Applications in the Formulation of Sustainable Surfactants and Lubricants

The development of bio-based surfactants and lubricants is a key goal in green chemistry, aiming to replace petroleum-derived products with more environmentally friendly alternatives. The chemical structure of this compound provides a suitable starting point for the synthesis of such materials.

Through chemical modification of the ester and alkene functional groups, it is possible to introduce hydrophilic (water-attracting) and lipophilic (oil-attracting) moieties, which are the essential components of a surfactant molecule. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be neutralized to form a carboxylate salt, a common anionic surfactant head group. Alternatively, the ester can be reduced to an alcohol, which can then be ethoxylated or sulfated to create non-ionic or anionic surfactants, respectively.

The long C13 alkyl chain of this compound provides the necessary hydrophobicity for surfactant action. These bio-derived surfactants could find applications in household detergents, personal care products, and industrial cleaning formulations.

In the realm of lubricants, the long aliphatic chain of this compound and its derivatives can provide excellent lubricity. Through transesterification with polyols or other functional alcohols, specialty esters can be synthesized that exhibit desirable properties for lubricant formulations, such as high viscosity index and good thermal stability.

Role as a Precursor or Intermediate in the Production of Specialty Chemicals

Beyond the applications already mentioned, this compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. Its bifunctionality allows for a stepwise modification of its structure to create tailored molecules with specific properties.

For example, ozonolysis of the terminal double bond can cleave the molecule, yielding two shorter-chain fragments with different functional groups at each end. This process can be used to produce dicarboxylic acids, dialdehydes, or hydroxy acids, which are themselves important building blocks for other chemical syntheses, including the production of polyamides and other types of polyesters.

Furthermore, the ester group can be converted to an amide through reaction with amines, leading to the formation of long-chain fatty amides. These compounds have applications as slip agents, anti-blocking agents in polymers, and as intermediates in the production of other nitrogen-containing specialty chemicals. The versatility of this compound as a precursor is summarized in the table below:

| Reaction | Functional Group Targeted | Product Class | Potential Applications |

| Ozonolysis | Alkene | Dicarboxylic acids, Aldehydes | Monomers for polyamides and polyesters |

| Amidation | Ester | Fatty amides | Slip agents, Anti-blocking agents |

| Transesterification | Ester | Specialty Esters | Lubricants, Plasticizers |

| Epoxidation followed by ring-opening | Alkene | Functionalized long-chain compounds | Specialty plasticizers, coatings |

Future Research Directions and Emerging Areas in Methyl Tridec 12 Enoate Studies

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing Methyl tridec-12-enoate is a primary focus of future research. Traditional chemical synthesis often relies on harsh conditions and petroleum-based reagents. The shift towards greener alternatives is essential for the sustainable production of this and similar compounds.

Key research avenues include:

Enzymatic Synthesis: The use of lipases as biocatalysts offers a mild and highly selective method for esterification. acs.orgmdpi.comnih.gov Future studies will likely focus on identifying and engineering lipases with enhanced activity and stability for the specific synthesis of this compound. The use of solvent-free systems or green solvents like ionic liquids and deep eutectic solvents is also a promising area of investigation to improve the sustainability of the process. rsc.orgresearchgate.netrsc.organnualreviews.org

Metathesis-Based Routes: Cross-metathesis reactions, catalyzed by ruthenium-based catalysts, provide an efficient way to construct the carbon-carbon double bond in this compound from readily available precursors. acs.org Research in this area will aim to develop more sustainable and recyclable catalysts.

Microbial Production: Metabolic engineering of microorganisms presents an opportunity for the de novo biosynthesis of specific fatty acid esters. rug.nl By harnessing the cellular machinery of bacteria or yeast, it may be possible to produce this compound from simple carbon sources, offering a truly renewable production platform.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Methodology | Advantages | Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. acs.orgmdpi.comnih.gov | Enzyme discovery and engineering, optimization of reaction media (e.g., ionic liquids). rsc.orgresearchgate.net |

| Metathesis | High efficiency and selectivity in double bond formation. acs.org | Development of green and recyclable catalysts. |

| Microbial Production | Utilization of renewable feedstocks, potential for cost-effective large-scale production. rug.nl | Strain development and optimization of fermentation processes. |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique chemical structure of this compound, with its long aliphatic chain and terminal double bond, makes it an attractive building block for novel materials. Interdisciplinary research will be crucial to explore its potential in this domain.

Emerging research areas include:

Bio-based Polymers: The terminal double bond of this compound can be utilized for polymerization reactions to create new bio-based plastics. rug.nlrug.nlmdpi.com These materials could offer a sustainable alternative to petroleum-derived polymers in various applications, from packaging to biomedical devices. rug.nlatlasofscience.org Starch modified with unsaturated fatty acids has shown enhanced properties for the development of new biobased plastic alternatives. rug.nl

Functional Coatings: The long hydrocarbon chain can impart hydrophobicity, making it a candidate for the development of water-repellent and anti-fouling coatings. The double bond can also be functionalized to introduce other properties, such as antimicrobial activity.

Smart Materials: The potential for this compound to be incorporated into "smart" materials that respond to external stimuli is an exciting prospect. For example, its derivatives could be used in the development of self-healing polymers or materials with tunable thermal properties.

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structure-property relationships of this compound and the materials derived from it requires sophisticated characterization techniques.

Future research will likely employ a range of advanced analytical methods:

Multidimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for the unambiguous structural elucidation of this compound and its derivatives. magritek.commagritek.comaocs.orgnih.gov High-resolution NMR can also be used for the quantitative analysis of fatty acid compositions. acs.orgdss.go.th

Mass Spectrometry Imaging (MSI): MSI techniques, including MALDI and DESI, can provide detailed spatial information about the distribution of this compound and its metabolites within biological tissues or its integration into material matrices. rsc.org

Cryo-Transmission Electron Microscopy (Cryo-TEM): For applications involving self-assembly, such as in lipid nanoparticles for drug delivery, cryo-TEM will be invaluable for visualizing the morphology and internal structure of these systems in their near-native state. nanoimagingservices.com

Flow Imaging Microscopy (FIM): This technique can be used to monitor the formation of aggregates and other particles in formulations containing this compound, which is crucial for quality control in applications like drug delivery. fluidimaging.com

Table 2 summarizes the application of these advanced techniques.

| Technique | Information Provided | Relevance to this compound |

| Multidimensional NMR | Detailed molecular structure and conformation. magritek.commagritek.comaocs.orgnih.gov | Structural verification of synthetic products and polymer characterization. |

| Mass Spectrometry Imaging | Spatial distribution of molecules in a sample. rsc.org | Understanding its role in biological systems or its dispersion in materials. |

| Cryo-TEM | High-resolution visualization of nanostructures. nanoimagingservices.com | Characterization of nanoparticles or self-assembled systems. |

| Flow Imaging Microscopy | Analysis of particle size, shape, and aggregation. fluidimaging.com | Quality control of formulations and stability studies. |

Potential for Bio-inspired Applications Beyond Current Discoveries

Drawing inspiration from nature, future research on this compound is expected to venture into novel bio-inspired applications.

Promising directions include:

Drug Delivery Systems: As an unsaturated fatty acid ester, this compound could be a component of lipid nanoparticles (LNPs) for the targeted delivery of therapeutic agents. Its physicochemical properties can influence the stability, drug loading capacity, and biocompatibility of these delivery systems.

Self-Healing Materials: The ability of unsaturated fatty acids to undergo oxidative crosslinking can be harnessed to create self-healing materials. nih.govacs.orggoogle.com Damage to a material containing this compound could trigger a crosslinking reaction that repairs the defect.

Biocompatible Lubricants: The long hydrocarbon chain suggests potential as a biocompatible lubricant for medical devices or in pharmaceutical formulations. Research would focus on its tribological properties and biocompatibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl tridec-12-enoate, and how can purity be optimized during synthesis?

- Methodological Answer : this compound is typically synthesized via esterification of tridec-12-enoic acid with methanol under acidic catalysis. To optimize purity:

- Use anhydrous conditions to minimize hydrolysis by-products.

- Monitor reaction progress with thin-layer chromatography (TLC) or gas chromatography (GC).

- Purify via fractional distillation or column chromatography, employing silica gel with a hexane/ethyl acetate gradient .

- Validate purity using GC-MS with internal standards (e.g., methyl heptadecanoate) to quantify residual solvents or unreacted substrates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 5.3–5.4 ppm for the alkene protons; δ 3.6 ppm for the methyl ester) and ¹³C NMR (δ 170–175 ppm for the ester carbonyl) confirm structure .

- IR : C=O stretch at ~1740 cm⁻¹ and C-O ester vibrations at 1200–1100 cm⁻¹ .

- GC-MS : Retention indices and molecular ion peaks (m/z 368.6) verify identity and detect impurities .

Q. What are the primary research applications of this compound in lipidomics and chemical ecology?

- Methodological Answer :

- Lipidomics : Used as a derivatization agent to enhance volatility of fatty acids for GC analysis. Compare retention times with reference libraries .

- Chemical Ecology : Investigate insect pheromone mimicry by testing electrophysiological responses in target species (e.g., GC-EAD) .

Advanced Research Questions

Q. How can experimental design address inconsistencies in reported physicochemical properties (e.g., melting point variability) of this compound?

- Methodological Answer :

- Controlled Crystallization : Standardize cooling rates and solvent systems (e.g., ethanol vs. acetone) to isolate polymorphic forms .

- DSC Analysis : Compare differential scanning calorimetry profiles under identical heating rates (e.g., 5°C/min) to resolve discrepancies .

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability caused by impurities (e.g., <0.5% tridec-12-enoic acid) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models using software like R (drc package) or GraphPad Prism .

- Confounding Variables : Control for solvent effects (e.g., DMSO cytotoxicity) via blank experiments and covariate adjustment in ANOVA .

- Meta-Analysis : Combine datasets from independent studies using random-effects models if heterogeneity (I² > 50%) is observed .

Q. How can researchers mitigate oxidative degradation of this compound in long-term stability studies?

- Methodological Answer :

- Storage Conditions : Use amber vials under nitrogen at -20°C; monitor peroxide formation via iodometric titration .

- Antioxidants : Test additives (e.g., 0.01% BHT) using accelerated stability protocols (40°C/75% RH for 6 months) .

- LC-MS/MS : Quantify degradation products (e.g., epoxy derivatives) with MRM transitions (m/z 368 → 297) .

Methodological Best Practices

- Data Reporting : Adhere to significant figure rules (e.g., report GC purity as 99.2 ± 0.3%, not 99.23%) .

- Ethical Compliance : For bioassays involving human/non-human subjects, document informed consent and IRB approvals .

- Reproducibility : Share raw datasets in repositories like Dryad or Dataverse with standardized metadata (e.g., DOI links) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.